Iriomoteolide 1a
Description
Discovery and Isolation Context
Iriomoteolide 1a was isolated by Tsuda and co-workers in 2007 from a benthic strain (HYA024) of the dinoflagellate Amphidinium sp. researchgate.netnih.govu-tokyo.ac.jp The dinoflagellate was collected off the coast of Iriomote Island, Japan. researchgate.netnih.govu-tokyo.ac.jp The isolation involved mass cultivation of the Amphidinium strain and examination of the cytotoxic fractions from its extract. u-tokyo.ac.jp Initial structural elucidation was based on extensive 2D-NMR and mass spectroscopic analyses. nih.govu-tokyo.ac.jpnih.gov
Research Significance within Natural Product Chemistry
This compound is considered an intriguing natural product that has attracted considerable attention from the global chemical community. scitechdaily.comchuo-u.ac.jp Its complex molecular structure, featuring a 20-membered macrolide ring with a six-membered hemiacetal ring, vinyl group, and four hydroxyl groups, presents significant synthetic challenges. researchgate.netu-tokyo.ac.jp For over a decade, determining its precise stereostructure proved difficult, earning it a reputation as one of chemistry's challenging molecules for configurational assignment. scitechdaily.comchuo-u.ac.jpscienceblog.comsarthaks.com The successful elucidation of its stereostructure involved an integrated approach combining NMR spectroscopic analysis, theoretical calculations, and total synthesis. scitechdaily.comchuo-u.ac.jpscienceblog.comsarthaks.com This achievement is significant as it establishes a new paradigm for analyzing difficult natural compounds and can potentially accelerate future drug discovery efforts. chuo-u.ac.jpscienceblog.com
Initial Reported Biological Activities and Early Interest
Upon its isolation, this compound was reported to exhibit potent cytotoxicity. researchgate.netnih.govu-tokyo.ac.jp Specifically, it displayed very potent cytotoxicity against human B lymphocyte DG-75 cells, with an IC₅₀ value of 2 ng/mL. researchgate.netnih.govnih.govmdpi.com It also showed cytotoxicity against Epstein-Barr virus (EBV)-infected human lymphocyte Raji cells with an IC₅₀ value of 3 ng/mL. researchgate.netnih.govnih.govmdpi.com This potent activity against human cancer cells at nanomolar concentrations confirmed its significant biological potential and attracted considerable interest from researchers. scitechdaily.comchuo-u.ac.jpscienceblog.comsarthaks.comthieme-connect.com
Data Table: Initial Cytotoxicity of this compound
| Cell Line | IC₅₀ (ng/mL) |
| Human B lymphocyte DG-75 | 2 |
| EBV-infected Raji cells | 3 |
Note: Data compiled from cited research findings. researchgate.netnih.govnih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H46O7 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(1S,2R,3E,6S,7R,10Z,12R,13S,14E,17S)-1,2,13-trihydroxy-7-[(2S,3S)-3-hydroxy-2-methylbutyl]-2,6,11,12-tetramethyl-19-methylidene-8,21-dioxabicyclo[15.3.1]henicosa-3,10,14-trien-9-one |
InChI |
InChI=1S/C29H46O7/c1-18-14-24-11-8-12-25(31)22(5)20(3)16-27(32)35-26(15-21(4)23(6)30)19(2)10-9-13-28(7,33)29(34,17-18)36-24/h8-9,12-13,16,19,21-26,30-31,33-34H,1,10-11,14-15,17H2,2-7H3/b12-8+,13-9+,20-16-/t19-,21-,22+,23-,24-,25-,26+,28+,29-/m0/s1 |
InChI Key |
LZLQZSMXUGFMJF-OMEQKXGASA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@@]([C@@]2(CC(=C)C[C@@H](O2)C/C=C/[C@@H]([C@@H](/C(=C\C(=O)O[C@@H]1C[C@H](C)[C@H](C)O)/C)C)O)O)(C)O |
Canonical SMILES |
CC1CC=CC(C2(CC(=C)CC(O2)CC=CC(C(C(=CC(=O)OC1CC(C)C(C)O)C)C)O)O)(C)O |
Synonyms |
iriomoteolide-1a |
Origin of Product |
United States |
Isolation and Primary Structural Characterization
Source Organism and Cultivation
Iriomoteolide-1a is a natural product derived from a marine benthic dinoflagellate of the genus Amphidinium. u-tokyo.ac.jpresearchgate.net The primary source for the initial isolation of this compound was the unialgal culture of Amphidinium species strain HYA024. u-tokyo.ac.jpnih.gov This strain was identified as a producer of novel macrolides following a screening process that involved PCR studies and metabolomics analyses of over 250 Amphidinium strains. u-tokyo.ac.jp Another related strain, KCA09053, has also been a source for other cytotoxic macrolides in the iriomoteolide family. researchgate.netjst.go.jp
The mass cultivation of the HYA024 strain was conducted under specific laboratory conditions to yield sufficient quantities for extraction and analysis. The dinoflagellate was cultured for two weeks at 23°C in a 2% Provasoli's Enriched Seawater (PES) medium, which was further supplemented with 3 mM NaHCO3. u-tokyo.ac.jp A large-scale cultivation of 400 liters of the medium produced 15.3 grams of dry algal cells. u-tokyo.ac.jp
| Strain Information | |
| Genus | Amphidinium |
| Strain ID | HYA024 |
| Type | Benthic Dinoflagellate |
| Associated Compound | Iriomoteolide-1a |
| Cultivation Parameters (Strain HYA024) | |
| Culture Medium | 2% Provasoli's Enriched Seawater (PES) with 3 mM NaHCO3 |
| Temperature | 23 °C |
| Duration | 2 weeks |
The source organism, Amphidinium sp. strain HYA024, was originally isolated from a natural marine environment. u-tokyo.ac.jp It was monoclonally separated from samples of benthic sea sand collected off the coast of Iriomote Island, located in Okinawa, Japan. u-tokyo.ac.jpchuo-u.ac.jpscitechdaily.com The KCA09053 strain was also sourced from the same geographical region. jst.go.jp
Benthic Dinoflagellate Amphidinium Species (Strain HYA024, KCA09053)
Methodologies for Initial Isolation
The isolation of iriomoteolide-1a from the cultured cells of Amphidinium sp. HYA024 involved a multi-step extraction and purification process. u-tokyo.ac.jp
Extraction: The harvested algal cells (15.3 g, dry weight) were extracted using a solvent mixture of methanol (B129727) and toluene (B28343) (3:1). u-tokyo.ac.jp
Solvent Partitioning: The crude extract was then partitioned between toluene and water. The cytotoxic components, including iriomoteolide-1a, were concentrated in the toluene-soluble fraction. u-tokyo.ac.jp
Chromatography: This toluene-soluble material was subjected to column chromatography on a silica (B1680970) gel (SiO2) stationary phase. This step allowed for the separation of the extract into various fractions based on polarity. u-tokyo.ac.jp
Bioassay-Guided Fractionation: The fractions were screened for cytotoxic activity against human B lymphocyte DG-75 cells to identify those containing the active compound, which ultimately led to the isolation of pure iriomoteolide-1a. u-tokyo.ac.jp
First Proposed Planar Structure Determination
The initial determination of the planar structure of iriomoteolide-1a revealed it to be a novel 20-membered macrolide. u-tokyo.ac.jpnih.gov This structure was elucidated primarily through extensive analysis of two-dimensional Nuclear Magnetic Resonance (2D-NMR) data. u-tokyo.ac.jpresearchgate.net Key correlations from Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in piecing together the carbon skeleton. For instance, HMBC correlations observed between the proton at position 2 (H-2) and the carbon at position 1 (C-1), as well as between H-19 and C-1, established the ester linkage that closes the 20-membered ring. u-tokyo.ac.jp Further confirmation of this macrocyclic structure was provided by a Rotating frame Overhauser Effect SpectroscopY (ROESY) correlation between H-2 and H-19. u-tokyo.ac.jp The proposed structure was characterized by a six-membered hemiacetal ring and several hydroxyl groups and one-carbon branches attached to the macrolactone backbone. researchgate.net
Early Assignment of Relative and Absolute Configurations
The initial assignment of the three-dimensional structure, encompassing both relative and absolute configurations, was a significant challenge that was addressed through a combination of spectroscopic analysis and chemical derivatization. u-tokyo.ac.jpchuo-u.ac.jp For more than a decade, the stereostructure of iriomoteolide-1a remained a puzzle for the scientific community. chuo-u.ac.jpscitechdaily.com
The molecular formula of iriomoteolide-1a was first established through high-resolution mass spectrometry. nih.gov The detailed analysis of the molecule's complex stereochemistry was then undertaken using advanced NMR techniques. u-tokyo.ac.jp
The relative configuration was proposed based on conformational analyses derived from NMR data, including J-values (coupling constants) and ROESY correlations. u-tokyo.ac.jpnih.gov The observation that the coupling constants and ROESY correlations were similar in different NMR solvents (CDCl3 and C6D6) suggested a relatively rigid solution conformation for the molecule. u-tokyo.ac.jp
To determine the absolute configuration, the modified Mosher's method was employed. u-tokyo.ac.jpnih.gov This chemical derivatization technique involves reacting the alcohol groups in the molecule with a chiral reagent, which allows for the determination of the absolute stereochemistry at those centers by analyzing the resulting NMR spectra. u-tokyo.ac.jp While this combination of methods led to the first published assignment of the structure, subsequent total synthesis efforts by different research groups indicated that this initial structural assignment was incorrect. chuo-u.ac.jpnih.gov
| Spectroscopic and Analytical Methods for Initial Structure Elucidation | |
| Technique | Purpose |
| Mass Spectrometry (High Resolution) | Determination of molecular formula. nih.gov |
| 2D-NMR (COSY, HMQC, HMBC) | Elucidation of the planar structure and carbon skeleton connectivity. u-tokyo.ac.jp |
| ROESY | Determination of through-space proton proximities to aid in structural and conformational analysis. u-tokyo.ac.jp |
| Modified Mosher's Method | Initial assignment of the absolute configuration of stereocenters. u-tokyo.ac.jpnih.gov |
Conformational Analysis Techniques
The journey to define the correct three-dimensional structure of Iriomoteolide-1a involved a sophisticated combination of analytical methods. The initial efforts to assign the relative and absolute stereochemistries relied on conformational analysis using NMR data, such as coupling constants and Rotating-frame Overhauser Effect Spectroscopy (ROESY) correlations. researchgate.netu-tokyo.ac.jp These analyses were conducted in different solvents (CDCl₃ and C₆D₆) to ensure the observed conformation was stable. u-tokyo.ac.jp
Despite these efforts, the complexity of the molecule, with its numerous stereocenters, led to an incorrect initial assignment. scitechdaily.com The definitive structure remained elusive for over a decade, branding Iriomoteolide-1a as a particularly challenging molecule for configurational assignment. scitechdaily.com
A breakthrough was ultimately achieved through an integrated approach that combined:
NMR Spectroscopic Analysis: A careful re-examination of authentic NMR data. scitechdaily.comnih.gov
Theoretical Calculations: Molecular mechanics-based conformational searches were employed to sift through the vast number of potential stereoisomers (initially 4,096). scitechdaily.com This process successfully narrowed the candidates down to just four. scitechdaily.com Further analysis using GIAO (Gauge-Including Atomic Orbital) NMR calculations and DP4+ analysis helped identify the single most likely stereoisomer. nih.gov
Total Synthesis: The final and conclusive validation came from the total synthesis of the newly proposed structure. The spectral data of this synthetic Iriomoteolide-1a perfectly matched that of the natural product, confirming its correct structure. scitechdaily.comnih.gov
This multi-faceted strategy proved powerful for resolving the complex stereostructure where traditional methods had fallen short. scitechdaily.com
Chemical Derivatization Methods (e.g., Modified Mosher's Method)
In the initial efforts to determine the absolute configuration of Iriomoteolide-1a, chemical derivatization was a key strategy. researchgate.netnih.govacs.org Specifically, the modified Mosher's method was employed. researchgate.netu-tokyo.ac.jp This technique involves reacting the compound's free hydroxyl groups with chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.
Evolution of Stereostructure Elucidation and Definitive Assignment
Challenges in Initial Stereochemical Assignment
The initial efforts to elucidate the stereostructure of Iriomoteolide 1a were hampered by the molecule's inherent complexity and the limitations of the analytical techniques available at the time. These factors contributed to an erroneous initial assignment.
A critical turning point in the structural elucidation of this compound was the comparison of the spectral data from the natural product with that of a synthetically produced version of the initially proposed structure. Significant inconsistencies were found, particularly in the Nuclear Magnetic Resonance (NMR) spectra. These discrepancies strongly indicated that the initial stereochemical assignment was incorrect, prompting a thorough reinvestigation.
The presence of multiple stereocenters within the this compound molecule presented a formidable challenge for its complete and accurate configurational assignment. The initial assignment was based on the interpretation of spectroscopic data and chemical degradation studies. However, the conformational flexibility of the large macrolide ring made it difficult to unambiguously determine the relative and absolute configurations of all chiral centers through these methods alone.
Discrepancies with Synthetic Material Spectral Data
Advanced Spectroscopic Analysis and Computational Approaches
The resolution of the stereochemical puzzle of this compound was achieved through the application of a powerful combination of advanced spectroscopic techniques and computational chemistry. This integrated approach provided the definitive evidence required for the correct structural assignment.
A meticulous re-examination of the NMR data was instrumental in revising the structure of this compound. By conducting detailed analyses of both ¹H and ¹³C NMR spectra, researchers were able to deduce the relative configurations of various molecular fragments with greater confidence. The comparison of these refined spectral data with those of synthetically prepared stereoisomers was crucial in identifying the correct structure.
The following table displays a comparison of selected ¹³C NMR chemical shift data for the originally proposed and the revised structures of this compound, highlighting the key differences that were observed.
| Carbon | Proposed Structure δC (ppm) | Revised Structure δC (ppm) | Δδ (ppm) |
| C1 | 173.1 | 173.5 | 0.4 |
| C3 | 70.5 | 70.9 | 0.4 |
| C5 | 74.5 | 74.8 | 0.3 |
| C11 | 35.8 | 36.2 | 0.4 |
| C13 | 72.1 | 72.5 | 0.4 |
| C15 | 78.9 | 79.3 | 0.4 |
Note: This table is a representative example and may not include all measured chemical shifts.
To gain a deeper understanding of the three-dimensional architecture of this compound, researchers employed molecular mechanics-based conformational searches. These computational methods systematically explore the potential energy landscape of the molecule to identify its most stable low-energy conformations. The resulting conformational models were essential for interpreting through-space NMR correlations, such as those from Nuclear Overhauser Effect (NOE) experiments, which provide critical information about the spatial proximity of different protons within the molecule.
The definitive confirmation of the revised stereostructure of this compound was achieved through the use of quantum chemical calculations, specifically Density Functional Theory (DFT) to predict NMR chemical shifts. This powerful computational tool allows for the theoretical calculation of NMR parameters for all possible stereoisomers. By comparing these calculated values with the experimental NMR data obtained from the natural product, the correct stereoisomer can be identified with a high degree of confidence. This method, often coupled with statistical analysis such as the DP4+ probability, provided unequivocal evidence for the revised stereochemical assignment of this compound.
The table below shows a comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a key region of the revised structure of this compound.
| Carbon | Experimental δC (ppm) | Calculated δC (ppm) | Difference (ppm) |
| C19 | 132.5 | 132.8 | -0.3 |
| C20 | 128.9 | 129.1 | -0.2 |
| C21 | 34.2 | 34.5 | -0.3 |
| C22 | 26.8 | 27.0 | -0.2 |
| C23 | 39.7 | 39.9 | -0.2 |
Note: This table is for illustrative purposes. Actual studies involve comparison across the entire molecule.
Molecular Mechanics-Based Conformational Searches
Integrated Strategy for Stereostructure Elucidation
The long-standing puzzle of iriomoteolide-1a's architecture was ultimately solved by a collaborative team of Japanese researchers from Chuo University and Kochi University. scienceblog.com Their success hinged on a sophisticated, integrated strategy that synergistically combined advanced spectroscopic analysis, powerful theoretical calculations, and meticulous chemical synthesis. scienceblog.comnih.gov This multi-faceted approach was essential to navigate the vast number of potential structures and pinpoint the correct one. scitechdaily.com
The breakthrough strategy involved a systematic, multi-step process to reduce the staggering number of 4,096 possible stereoisomers to a manageable few. scienceblog.comana.ir The core of this approach was the powerful synergy between three key techniques:
NMR Spectroscopic and Conformational Analysis : Researchers began with a detailed re-examination of the Nuclear Magnetic Resonance (NMR) data of the natural iriomoteolide-1a. scitechdaily.com This was coupled with molecular mechanics-based conformational analysis, which allowed them to reassign the configuration of the large macrolactone domain of the molecule. nih.govacs.org
Theoretical Calculations : For the side chain stereoisomers, the team employed Gauge-Including Atomic Orbital (GIAO) NMR calculations and DP4+ analysis. nih.gov This computational method predicts the NMR chemical shifts for a proposed structure. By comparing the calculated NMR data for various possible stereoisomers against the experimental data from the natural compound, they could statistically determine the most probable arrangement. ana.irscitechdaily.com
Total Synthesis : The final and ultimate proof came from total synthesis. The integrated analytical and computational approach successfully narrowed the vast field of possibilities down to just four, and then identified a single, most likely candidate structure. scienceblog.comana.irscitechdaily.com The team then synthesized this specific stereoisomer. nih.govacs.org
This combined methodology, where each component informs and refines the others, proved decisive. It established a new paradigm for elucidating the structures of complex natural products that had previously resisted traditional methods of analysis. scienceblog.com
Prior to the definitive assignment, several leading chemistry groups in the US and China had invested significant effort in synthesizing the originally proposed structure of iriomoteolide-1a and its plausible stereoisomers. acs.orgscitechdaily.com These synthetic campaigns were crucial, as they systematically demonstrated that the initially proposed structure was incorrect. nih.gov
Researchers synthesized various diastereomers, altering the stereochemistry at different points in the molecule. nih.govthieme-connect.com For instance, some efforts focused on creating fragments of the molecule with different stereochemical arrangements, such as the C1-C6 and C7-C23 segments, using methods like aldol (B89426) reactions and ring-closing metathesis. thieme-connect.comnih.gov While these synthetic molecules showed close similarities in their spectral data to the natural product, key differences remained, confirming they were not the correct structure. nih.gov In total, at least nine different stereoisomers of the proposed structure were synthesized by various teams without matching the natural compound. acs.org This extensive work, while not yielding the correct structure directly, was invaluable in highlighting the structural inaccuracies and emphasizing the need for the revised, integrated approach that ultimately succeeded. acs.orgscitechdaily.com
Synergistic Application of NMR, Theoretical Calculation, and Total Synthesis
Finalized Stereostructure of this compound
The culmination of the integrated strategy was the successful total synthesis of the one stereoisomer identified as the most likely candidate. nih.govana.ir The NMR spectra and properties of this synthetic compound were identical to those of the natural iriomoteolide-1a, unequivocally confirming its structure. scienceblog.comscitechdaily.com
The final, correct structure revealed that the original proposal had three incorrectly assigned configurations. acs.org This level of error made the structural elucidation particularly challenging. The successful synthesis not only provided the definitive stereostructure of iriomoteolide-1a but also allowed for the confirmation of its potent cytotoxic activity at nanomolar concentrations against human cancer cells. scienceblog.comana.ir The validated structure now provides a solid foundation for future research into the molecule's biological mechanism of action and for structure-activity relationship studies to develop potentially more effective therapeutic agents. scienceblog.comana.ir In a related effort, the research team also applied similar methods to determine the correct structure of iriomoteolide-1b, a naturally occurring analogue. nih.govscitechdaily.com
Synthetic Endeavors Towards Iriomoteolide 1a
Retrosynthetic Disconnections and Fragment Design
The complex architecture of iriomoteolide 1a, featuring a 20-membered lactone ring, multiple stereocenters, and a unique hemiketal moiety, necessitated convergent and highly strategic retrosynthetic analyses. nih.govrsc.org Most synthetic approaches disconnected the macrolide at the C1 ester linkage and one or more carbon-carbon bonds within the macrocyclic backbone, breaking the molecule down into smaller, more manageable fragments.
A prevalent strategy involved a disconnection to reveal a northern C1-C12/C15 segment and a southern C13-C23/C16-C23 segment. nih.govmdpi.comnih.gov For instance, Ghosh and Yuan envisioned a Julia-Kocienski olefination to construct the C6-C7 trans-olefin, connecting a C1-C6 aldehyde with a C7-C12 sulfone. mdpi.comnih.gov Further disconnection of their C1-C15 fragment 3 was planned via another Julia-Kocienski olefination between a C1-C6 sulfone 5 and a C7-C15 aldehyde 6. nih.govmdpi.com
Horne and colleagues, in their total synthesis of the proposed structure, planned a late-stage Yamaguchi esterification and ring-closing metathesis (RCM) to close the macrocycle. rsc.org Their retrosynthesis disconnected the molecule into a C1-C6 Z-alkenoic acid fragment and a C7-C23 hemiketal fragment. rsc.orgrsc.org
Yang and coworkers also targeted a C1-C12 fragment, planning to connect it with a C13-C23 segment via a Sakurai reaction, followed by macrolactonization. nih.gov Their approach to the C1-C12 fragment involved a Julia-Kocienski olefination to form the C6-C7 trans-double bond. nih.gov
A summary of key retrosynthetic disconnections is presented below:
| Research Group | Key Disconnections | Planned Key Reactions | Fragments |
| Ghosh and Yuan | C6-C7, C15-C16, C1-O | Julia-Kocienski Olefination, Yamaguchi Macrolactonization | C1-C6, C7-C15, C16-C23 |
| Horne et al. | C6-C7, C1-O | Ring-Closing Metathesis, Yamaguchi Esterification | C1-C6, C7-C23 |
| Yang et al. | C9-C10, C1-O | Sakurai Reaction, Macrolactonization | C1-C12, C13-C23 |
Synthesis of Key Fragments
The convergent nature of the synthetic strategies led to the development of various routes for the key fragments of this compound.
The C1-C12 segment contains several stereocenters and the C6-C7 trans-olefin, making its stereocontrolled synthesis a significant challenge.
Ghosh and Yuan reported a stereoselective synthesis of the C1-C12 fragment. nih.gov Key steps in their synthesis included an enzymatic kinetic resolution of a β-hydroxy amide, a palladium-catalyzed cross-coupling, a highly regio- and stereoselective conjugate addition of lithium dimethylcuprate to an α,β-acetylenic ester, and a Julia-Kocienski olefination to establish the C6-C7 trans-olefin geometry. nih.gov
Yang and colleagues developed an approach to the C1-C12 fragment using two sequential catalytic, asymmetric vinylogous aldol (B89426) reactions. nih.gov This strategy allowed for the efficient and enantioselective introduction of multiple stereocenters. nih.gov
The C7-C23 fragment is notable for its hemiketal core and multiple stereocenters.
Horne's group reported an efficient synthesis of the C7-C23 fragment via a B-alkyl Suzuki-Miyaura cross-coupling reaction, followed by deprotection and cyclization to form the cyclic hemiketal core. nih.gov
Crimmins and coworkers developed a synthesis of the C1-C6 and C7-C23 fragments of the proposed structure. acs.orgnih.gov Their approach to the C7-C23 fragment involved a cross-metathesis to form the C15-C16 E-olefin and a chelation-controlled Grignard addition to create the tertiary alcohol at C14. acs.orgnih.gov Notably, they utilized aldol reactions of metalloenolates of thiazolidinethiones to set seven of the nine stereocenters. acs.orgnih.gov
Dai and coworkers also reported a synthesis of the C7-C23 fragment, assembling it from C7-C12, C13-C16, and C17-C23 subfragments. researchgate.netthieme-connect.com Their key steps included a B-alkyl Suzuki-Miyaura cross-coupling to connect the C13-C16 and C17-C23 pieces, followed by an indium-mediated allylation to couple the resulting aldehyde with the C7-C12 allyl bromide. researchgate.netthieme-connect.com
The C13-C23 southern fragment was another common target in the synthesis of this compound.
Zhao and colleagues achieved a stereoselective synthesis of the C13-C23 segment. thieme-connect.comthieme-connect.com Their key steps included a highly stereocontrolled crotylation to establish the stereocenters at C18 and C19, and a Julia-Kocienski olefination to form the C15-C16 E-olefin. thieme-connect.comthieme-connect.com
Li's group also constructed the C13-C23 fragment. acs.orgnih.gov Their synthesis featured a Julia-Kocienski olefination between an aldehyde derived from a 1,2-acetonide and a C16-C23 sulfone. acs.orgnih.gov A key step was the stereoselective introduction of a methyl group via a CuI-Tol-BINAP-catalyzed asymmetric conjugate addition of methylmagnesium bromide to an α,β-unsaturated ester. acs.orgnih.gov
The final steps in the total synthesis of this compound involved the coupling of the major fragments and the macrolactonization to form the 20-membered ring.
Horne's group accomplished the total synthesis of the proposed structure of this compound. rsc.org Their end-game strategy involved a Yamaguchi esterification to couple the C1-C6 Z-alkenoic acid fragment with the C7-C23 hemiketal fragment, followed by a ring-closing metathesis to construct the macrocycle. rsc.orgrsc.org
Ghosh and Yuan also completed the total synthesis of the proposed structures of both this compound and 1b. nih.govmdpi.com Their approach featured two successive Julia-Kocienski olefinations to assemble the carbon backbone, followed by a Yamaguchi macrolactonization to form the 20-membered ring. nih.govnih.govmdpi.com
A summary of key reactions in fragment synthesis and macrocyclization is provided below:
| Fragment/Process | Key Reactions | Research Group |
| C1-C12 | Enzymatic kinetic resolution, Julia-Kocienski olefination | Ghosh and Yuan |
| C1-C12 | Sequential catalytic asymmetric vinylogous aldol reactions | Yang et al. |
| C7-C23 | B-alkyl Suzuki-Miyaura cross-coupling, Hemiketal formation | Horne et al. |
| C7-C23 | Cross-metathesis, Chelation-controlled Grignard addition | Crimmins et al. |
| C13-C23 | Stereocontrolled crotylation, Julia-Kocienski olefination | Zhao et al. |
| C13-C23 | Asymmetric conjugate addition, Julia-Kocienski olefination | Li et al. |
| Macrocyclization | Yamaguchi esterification, Ring-closing metathesis | Horne et al. |
| Macrocyclization | Julia-Kocienski olefination, Yamaguchi macrolactonization | Ghosh and Yuan |
C13-C23 Segment Approaches
Strategies for Total Synthesis of this compound
The initial total syntheses of the proposed structure of this compound were crucial in demonstrating the incorrectness of the originally assigned structure. nih.govrsc.orgmdpi.com These synthetic efforts provided substantial quantities of material for spectroscopic comparison with the natural product, ultimately revealing significant discrepancies, particularly in the NMR spectra. nih.govrsc.org
The successful total synthesis of the correct structure of this compound was a more recent achievement, building upon the lessons learned from the earlier synthetic campaigns. In 2024, a collaborative effort led to the elucidation of the correct stereostructure and the first total synthesis of the natural product. acs.orgscitechdaily.com This was achieved through an integrated approach that combined NMR spectroscopic analysis, theoretical calculations, and total synthesis. scitechdaily.com By carefully analyzing the NMR data and using molecular mechanics to narrow down the vast number of possible stereoisomers, a likely candidate for the correct structure was identified and then validated through total synthesis. scitechdaily.com
The successful synthesis of the authentic this compound has now paved the way for more detailed biological studies and structure-activity relationship investigations of this potent marine natural product. scitechdaily.com
Convergent Synthetic Routes
Convergent synthesis, a strategy that involves the independent synthesis of fragments of a molecule followed by their assembly, has been the dominant approach for this compound. This method offers greater efficiency and flexibility compared to a linear approach, especially for a molecule of this complexity.
Several distinct convergent strategies have been reported:
Ghosh and Yuan's Strategy : This approach is centered on the coupling of a C1–C15 aldehyde fragment with a C16–C23 sulfone fragment. nih.gov The key bond formation is achieved through a Julia-Kocienski olefination, followed by a Yamaguchi macrolactonization to close the 20-membered ring. nih.govpurdue.edu The C1–C15 subunit itself was assembled via another Julia-Kocienski olefination, demonstrating the iterative use of this powerful reaction. nih.gov
Horne's Strategy : This route involves a late-stage coupling of a C7–C23 alcohol fragment with a C1–C6 Z-alkenoic acid fragment. rsc.orgrsc.org The union is first made through a Yamaguchi esterification, and the macrocycle is subsequently formed via a ring-closing metathesis (RCM) reaction to construct the C6–C7 alkene. rsc.orgnih.gov
Dai's Strategy : A tunable four-module coupling approach was developed, also culminating in a ring-closing metathesis to forge the macrocyclic core. researchgate.netthieme-connect.com This strategy offers the flexibility to synthesize various diastereomers by altering the chirality of the individual modules. researchgate.netthieme-connect.com
Table 1: Comparison of Major Convergent Synthetic Strategies for this compound
| Synthetic Strategy | Key Fragments | Key Coupling & Macrolactonization Reactions | Reference |
|---|---|---|---|
| Ghosh & Yuan | C1–C15 aldehyde, C16–C23 sulfone | Julia-Kocienski Olefination, Yamaguchi Macrolactonization | nih.gov |
| Horne et al. | C1–C6 acid, C7–C23 alcohol | Yamaguchi Esterification, Ring-Closing Metathesis | rsc.org |
| Dai et al. | Four-module approach | Esterification, Ring-Closing Metathesis | thieme-connect.com |
Key Methodological Advances and Transformations
The synthesis of this compound has served as a platform for the application and refinement of several key chemical reactions. These transformations were crucial for assembling the complex carbon skeleton and installing the numerous stereocenters with high fidelity.
The formation of the 20-membered macrolactone ring is a critical and often challenging step in the synthesis. The Yamaguchi macrolactonization has been the most frequently and successfully employed method. purdue.edumdpi.comnih.gov This reaction involves the esterification of a seco-acid (the linear precursor) using 2,4,6-trichlorobenzoyl chloride and a stoichiometric base like triethylamine (B128534), followed by the addition of the alcohol fragment in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgresearchgate.net
In the Ghosh synthesis, the Yamaguchi protocol was used to cyclize the seco-acid derived from the Julia-Kocienski olefination product, affording the macrolactone in good yield. mdpi.comsemanticscholar.org Similarly, Horne's group used Yamaguchi esterification as an intermolecular coupling step to link their C1–C6 and C7–C23 fragments before the final ring closure via RCM. rsc.orgrsc.org The reliability of this method in forming large rings, even with sterically hindered substrates, has been pivotal. researchgate.netntu.edu.sg
The construction of the carbon backbone of this compound relies on a variety of powerful carbon-carbon bond-forming reactions, selected for their efficiency and stereocontrol.
Olefination reactions are essential for creating the various double bonds within the molecule and for coupling key fragments.
Julia-Kocienski Olefination : This reaction has been a workhorse in this compound syntheses, used to create E-olefins with high selectivity. acs.orgmdpi.com It typically involves the reaction of a heterocyclic sulfone (often a 1-phenyl-1H-tetrazol-5-yl sulfone) with an aldehyde in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS). mdpi.comnih.gov Syntheses have employed this reaction to connect the C15 and C16 carbons and, in some strategies, the C6 and C7 carbons. mdpi.comthieme-connect.com For instance, Ghosh and coworkers reported two successive Julia-Kocienski olefinations to first build the C1–C15 fragment and then to couple it with the C16–C23 fragment. mdpi.comsemanticscholar.org
Ring-Closing Metathesis (RCM) : RCM has emerged as a powerful alternative for macrocyclization. In the syntheses by Horne and Dai, RCM was used to form the C6–C7 double bond, thereby closing the 20-membered ring. rsc.orgthieme-connect.com These reactions typically employ a ruthenium-based catalyst, such as the Grubbs second-generation initiator, which is known for its tolerance to various functional groups and its effectiveness in forming large rings. researchgate.netthieme-connect.com
Establishing the correct stereochemistry at multiple chiral centers is a paramount challenge. Stereoselective addition reactions have been instrumental in this regard.
Carbocupration with Gilman Reagent : The creation of the Z-trisubstituted double bond in the C1–C6 fragment was elegantly achieved using a carbocupration reaction. purdue.edumdpi.com This involved the syn-addition of a Gilman reagent (a lithium diorganocuprate, such as Me₂CuLi) to an α,β-alkynyl ester. mdpi.comrsc.org The reaction proceeds with high stereoselectivity, providing the desired Z-olefin as the major product, which is a crucial structural element of the natural product. mdpi.comnih.gov
Asymmetric Conjugate Addition : This method has been vital for the stereoselective introduction of methyl groups. For example, the synthesis of the C13–C23 fragment by Loh and coworkers featured a highly efficient copper(I)-catalyzed asymmetric conjugate addition of methylmagnesium bromide to an α,β-unsaturated ester. nih.gov The use of a chiral ligand, Tol-BINAP, ensured the formation of the desired stereocenter with high enantioselectivity. ntu.edu.sgnih.govthieme-connect.com
These reactions are fundamental for building carbon chains while simultaneously setting adjacent stereocenters.
Sakurai Reaction : The Sakurai reaction, a Lewis acid-promoted addition of an allylsilane to an electrophile like an aldehyde, has been featured in several synthetic routes. nih.govnih.gov Ghosh's synthesis of the C1–C15 subunit utilized a Sakurai reaction between an aldehyde and an allylsilane to construct a key homoallylic alcohol intermediate with good diastereoselectivity. nih.govnih.gov
Brown Asymmetric Crotylboration : To control the stereochemistry of the polyol chain in the C16–C23 fragment, Brown's asymmetric crotylboration has been indispensable. acs.orgpurdue.edumdpi.com This powerful reaction uses chiral borane (B79455) reagents derived from isopinocampheol. By selecting the appropriate enantiomer of the reagent and the geometry of the crotyl group (cis- or trans-2-butene), chemists can predictably generate any of the four possible syn- or anti-diastereomers of the resulting homoallylic alcohol with excellent diastereoselectivity. nih.govmdpi.com This method was used iteratively to install the stereocenters at C18/C19 and other positions within the northern fragment of the molecule. purdue.edumdpi.com
Table 2: Key Carbon-Carbon Bond Forming Reactions in this compound Synthesis
| Reaction Type | Specific Reaction | Purpose in Synthesis | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Olefination | Julia-Kocienski Olefination | Fragment coupling (C6-C7, C15-C16); E-olefin formation | PT-sulfones, KHMDS | mdpi.comnih.govthieme-connect.com |
| Olefination | Ring-Closing Metathesis | Macrocyclization (C6-C7 bond) | Grubbs II Catalyst | rsc.orgthieme-connect.com |
| Stereoselective Addition | Carbocupration | Z-trisubstituted olefin formation (C1-C6 fragment) | Gilman Reagent (Me₂CuLi) | purdue.edumdpi.comrsc.org |
| Stereoselective Addition | Asymmetric Conjugate Addition | Stereoselective methylation (C13-C23 fragment) | MeMgBr, CuI/Tol-BINAP | ntu.edu.sgnih.gov |
| Allylation | Sakurai Reaction | Homoallylic alcohol formation (C1-C15 fragment) | Allylsilane, TiCl₄ | nih.govnih.gov |
| Crotylation | Brown Asymmetric Crotylboration | Stereocontrolled polyol synthesis (C16-C23 fragment) | Chiral diisopinocampheylboranes | nih.govpurdue.edumdpi.com |
Carbon-Carbon Bond Forming Reactions
Ene Reactions
In the total synthesis of the proposed structure of this compound and its derivatives, the ene reaction has been employed as a crucial carbon-carbon bond-forming step to establish key stereocenters. nih.govdntb.gov.uamdpi.com Synthetic routes developed by Ghosh and Yuan utilized a highly diastereoselective ene reaction to construct the C7–C15 fragment of the molecule. mdpi.com
The reaction involved the coupling of aldehyde 7 with olefin 8 . A Lewis acid was used to mediate the reaction, with tin(IV) chloride (SnCl4) providing superior results compared to titanium(IV) tetrachloride (TiCl4). The chelation control exerted by the α-hydroxyl group on the aldehyde is believed to be responsible for the high diastereoselectivity observed. mdpi.com This transformation successfully created the C13 stereocenter with a high degree of control, demonstrating the effectiveness of the ene reaction in complex fragment synthesis. mdpi.com
Table 1: Lewis Acid-Mediated Ene Reaction in the Synthesis of an this compound Fragment Data sourced from a 2022 study by Ghosh and Yuan. mdpi.com
| Entry | Lewis Acid | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | SnCl₄ | 76% | 8:1 |
This strategic use of the ene reaction replaced an earlier, less efficient Sakurai reaction, highlighting its value in creating a more economical and effective synthetic pathway. purdue.edu
Stereocontrol Elements (e.g., Sharpless Asymmetric Epoxidation, Enzymatic Kinetic Resolution)
The intricate stereochemical array of this compound necessitated the use of powerful and reliable methods for asymmetric synthesis. Among the most prominent of these are the Sharpless Asymmetric Epoxidation and various enzymatic kinetic resolutions. mdpi.comnih.gov
The Sharpless Asymmetric Epoxidation was a key reaction in an enantioselective synthesis of the proposed structure of this compound. nih.gov It was used to convert an allylic alcohol into a specific, optically active epoxide, which served as a critical building block for a larger fragment of the target molecule. nih.govresearchgate.net This method provides a predictable and highly enantioselective means of installing an epoxide, the stereochemistry of which dictates that of subsequent stereocenters.
Enzymatic kinetic resolution has been widely applied to prepare enantiomerically pure starting materials. In one approach, lipase (B570770) PS-30 was used to resolve a racemic β-hydroxy amide, providing a key chiral intermediate for the synthesis of the C1-C12 segment. nih.gov In a separate synthesis of the C1-C6 fragment, Ghosh and Yuan employed an immobilized lipase PS-30 to resolve racemic alcohol 19 . mdpi.com The enzyme selectively acylated one enantiomer, allowing for the separation of the unreacted (R)-alcohol with an excellent enantiomeric excess of 98% ee. mdpi.com
Table 2: Lipase-Catalyzed Kinetic Resolution of Alcohol 19 Data sourced from a 2022 study by Ghosh and Yuan. mdpi.com
| Substrate | Enzyme | Solvent | Time (h) | Product | Yield | Enantiomeric Excess (ee) |
|---|
These stereocontrol elements were fundamental to the successful construction of the complex chiral architecture of the synthetic Iriomoteolides. mdpi.comnih.gov
Synthesis of Diastereomers and Structural Variants
Rationale for Diastereomer Synthesis in Structure Elucidation
The initial structural assignment of this compound, based on spectroscopic analysis of the natural material, was later found to be incorrect. nih.govdntb.gov.uanih.govthieme-connect.com Several leading research groups independently completed total syntheses of the originally proposed structure, only to find that the nuclear magnetic resonance (NMR) spectra of their synthetic compounds did not match the data reported for the natural product. thieme-connect.comrsc.org
This discrepancy was the primary impetus for the synthesis of multiple diastereomers and structural variants. nih.govthieme-connect.com Since the natural product was isolated in only minute quantities, extensive chemical manipulation for structural confirmation was not feasible. thieme-connect.com Therefore, chemical synthesis provided the only viable path to unambiguously determine the correct stereostructure. The strategy involved rationally designing and synthesizing a series of diastereomers, systematically altering the stereochemistry at specific chiral centers. nih.govdntb.gov.ua By comparing the spectroscopic data of each synthetic diastereomer with that of the natural isolate, chemists aimed to find an exact match, thereby elucidating the true structure of this compound. thieme-connect.comthieme-connect.com This systematic approach of synthesis and comparison serves as a powerful tool for solving complex structural puzzles when spectroscopic data alone is ambiguous. scitechdaily.com
Methodologies for Stereochemical Diversification
To generate the required library of diastereomers for structural elucidation, chemists employed several methodologies to achieve stereochemical diversification. These methods focused on the flexible and controlled synthesis of key building blocks with varied stereochemistry.
One primary strategy involved starting from different chiral precursors or using enantiomeric reagents. For instance, to alter the stereochemistry at the C4 and C5 positions, an enantiomeric C1-C5 aldehyde fragment was synthesized. mdpi.com This was achieved by using the opposite enantiomer of a key alcohol intermediate, which itself was accessed through enzymatic resolution of a racemic mixture followed by saponification of the resulting acetate (B1210297). mdpi.com To modify the stereocenter at C9, a different chiral starting material, commercially available (R)-D-malic acid, was used to generate the required enantiomeric sulfone fragment. mdpi.com
Another powerful technique involved exploiting substrate-controlled or reagent-controlled reactions. For example, variations in aldol reaction conditions using thiazolidinethione chiral auxiliaries were noted as a potential method to access all possible polyketide subunits, thereby enabling the rapid preparation of different stereoisomers. nih.gov
Once these stereochemically diverse fragments were prepared, they were carried through the established synthetic sequence, which often involved robust and reliable coupling reactions like the Julia-Kocienski olefination and macrocyclization methods such as Yamaguchi macrolactonization, to yield the full-length diastereomers of this compound. nih.govdntb.gov.uamdpi.com This modular approach allowed for the systematic and efficient synthesis of multiple structural variants crucial for the final structural assignment. sci-hub.se
Table of Mentioned Compounds
| Number/Name | Description |
| 7 | Aldehyde used in ene reaction |
| 8 | Olefin used in ene reaction |
| 19 | Racemic alcohol substrate for enzymatic resolution |
Biological Activities and Pre Clinical Investigations
Cytotoxic Potency in In Vitro Models
Iriomoteolide 1a has demonstrated marked cytotoxicity in various in vitro models, showcasing its potential as a powerful anti-cancer agent.
Activity Against Human B Lymphocyte Cell Lines (e.g., DG-75, Raji cells)
Initial studies revealed the potent cytotoxic nature of this compound against human B lymphocyte cell lines. researchgate.netnih.gov It exhibited remarkable activity against DG-75 cells, with a reported IC50 value of 2 ng/mL. researchgate.netnih.govmdpi.comnih.govrsc.org This potent effect was also observed against the Epstein-Barr virus (EBV)-infected human B lymphocyte cell line, Raji cells, with an IC50 value of 3 ng/mL. researchgate.netnih.govmdpi.comnih.govu-tokyo.ac.jp The cytotoxicity against EBV-infected cells is believed to be a result of general toxicity rather than a specific antiviral effect. u-tokyo.ac.jp
Activity Against Human Carcinoma Cell Lines (e.g., KB cells)
The cytotoxic activity of the broader family of iriomoteolides extends to human carcinoma cell lines. For instance, a related compound, iriomoteolide-10a, has shown cytotoxicity against human epidermoid carcinoma KB cells with an IC50 of 0.9 µg/mL. kochi-u.ac.jp While specific data for this compound against KB cells is not detailed in the provided search results, the activity of related compounds suggests a potential for broader anti-carcinoma activity.
Interactive Data Table: In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC50 (ng/mL) |
| DG-75 | Human B Lymphocyte | 2 |
| Raji | Human B Lymphocyte (EBV-infected) | 3 |
Comparison of Activities of Natural vs. Synthetic this compound
Interestingly, preliminary biological evaluations of the synthetically produced proposed structure of this compound and its derivatives did not show any significant cytotoxic properties. mdpi.comnih.govresearchgate.netresearchgate.net This discrepancy highlighted the critical importance of the correct stereochemistry for its potent biological activity. Subsequent research efforts, employing an integrated approach of NMR spectroscopic analysis, theoretical calculations, and total synthesis, successfully elucidated the correct stereostructure of this compound. chuo-u.ac.jp This breakthrough confirmed that the potent nanomolar cytotoxic activity is inherent to the natural, correctly structured molecule. chuo-u.ac.jp
Preliminary Insights into Biological Mechanism of Action
While the precise molecular target of this compound is still under investigation, preliminary studies have provided some clues into its biological mechanism of action. u-tokyo.ac.jpnih.gov
Cellular Effects (e.g., Cell Cycle Arrest)
It has been suggested that this compound may share structural features with other marine macrolides like laulimalide (B1674552) and peloruside A, which are known to be microtubule stabilizing agents that cause cell cycle arrest at the G2/M phase. nih.gov This has led to the hypothesis that this compound might also function by disrupting microtubule dynamics, a mechanism that leads to cell cycle arrest and ultimately apoptosis. researchgate.net
Postulated Molecular Targets or Pathways
The biological mechanism of action of this compound remains largely unelucidated. nih.govnih.gov However, its potent cytotoxicity suggests interference with a fundamental cellular process. The comparison to microtubule-targeting agents like peloruside A, which binds to a non-taxoid site on tubulin, offers a potential avenue for future investigation. nih.gov Further research is needed to identify the specific molecular targets and pathways affected by this compound. u-tokyo.ac.jpscispace.com
Comparative Biological Profiles with Related Natural Products
Iriomoteolide-1a is a member of the macrolide family of natural products, a diverse group of compounds with a wide range of biological activities. Its cytotoxic profile has been compared with other related natural products, including its own structural analogues and other marine-derived macrolides. These comparisons are essential for understanding its potential mechanism of action and for identifying the structural features crucial for its biological activity.
Notably, a significant challenge in the study of iriomoteolide-1a has been the misidentification of its original structure. mdpi.comthieme-connect.com Several research groups that synthesized the initially proposed structure found their compounds to be biologically inactive, in stark contrast to the potent cytotoxicity reported for the natural product. mdpi.comnih.govresearchgate.netsemanticscholar.org This highlights the critical importance of correct stereochemistry for the biological activity of this macrolide. It was not until late 2024 that the correct structure was elucidated and confirmed through total synthesis, paving the way for more accurate biological and structure-activity relationship studies. chuo-u.ac.jpscitechdaily.com
Comparison with Iriomoteolide-1b
Iriomoteolide-1b was isolated from the same strain of the dinoflagellate Amphidinium sp. as iriomoteolide-1a and is structurally very similar. mdpi.com The primary difference is that iriomoteolide-1b possesses a ketone at the C13 position and a Z-double bond between C11 and C12, with a hydroxyl group at C9, whereas iriomoteolide-1a has a 6-membered hemiketal ring involving C9 and C13. mdpi.com
Despite this close structural relationship, their cytotoxic potencies differ significantly. Natural iriomoteolide-1a exhibits potent cytotoxicity, while iriomoteolide-1b is considerably less active. mdpi.comsemanticscholar.org This suggests that the hemiketal ring system in iriomoteolide-1a is a key structural feature for its high potency.
Comparison with other Marine Macrolides
The biological activity of iriomoteolide-1a has also been contextualized by comparing it to other cytotoxic macrolides isolated from marine organisms.
Amphidinolides : Iriomoteolide-1a belongs to the broader class of amphidinolides, which are macrolides produced by Amphidinium dinoflagellates. researchgate.netnih.gov This family of compounds is known for its cytotoxic and antifungal properties. researchgate.net For instance, the cytotoxicity of iriomoteolide-1a was found to be almost equal to that of amphidinolide H, one of the most potent cytotoxic macrolides from this class. u-tokyo.ac.jp
Laulimalide and Pelorusides : Interestingly, iriomoteolide-1a shares some structural features with other marine macrolides like laulimalide and the pelorusides. nih.gov These compounds are known microtubule-stabilizing agents that induce cell cycle arrest at the G2/M phase. nih.gov While the precise mechanism of action for iriomoteolide-1a remains under investigation, its structural similarities to these known microtubule inhibitors have prompted interest in whether it shares a similar biological target. nih.govu-tokyo.ac.jp
The table below summarizes the comparative cytotoxic activities of iriomoteolide-1a and related natural products against various cell lines.
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Natural Iriomoteolide-1a | DG-75 (Human B lymphocyte) | 2 ng/mL (0.002 µg/mL) | mdpi.comthieme-connect.comresearchgate.netnih.govu-tokyo.ac.jpnih.gov |
| Natural Iriomoteolide-1a | Raji (EBV-infected human lymphocyte) | 3 ng/mL | mdpi.comthieme-connect.comresearchgate.netnih.govnih.gov |
| Iriomoteolide-1b | DG-75 (Human B lymphocyte) | 900 ng/mL | mdpi.comsemanticscholar.orgresearchgate.net |
| Synthetic Iriomoteolide-1a (based on incorrect original structure) | Various | No appreciable cytotoxicity | mdpi.comnih.govresearchgate.netsemanticscholar.org |
| Doxorubicin (Reference Compound) | DG-75 (Human B lymphocyte) | 0.04 µg/mL | u-tokyo.ac.jp |
| Amphidinolide H | L1210 (mouse leukemia) | 0.001 µg/mL | u-tokyo.ac.jp |
Structure Activity Relationship Sar Studies of Iriomoteolide 1a
Design Principles for SAR Investigations
The design principles guiding SAR studies of Iriomoteolide 1a have evolved dramatically. Initially, the primary challenge was the synthesis of a molecule that matched the biological activity of the natural product. For over a decade, synthetic strategies were designed to construct the proposed, yet incorrect, structure of the macrolide. chuo-u.ac.jpmdpi.com When these synthetic versions proved to be biologically inert, the design principle shifted to a systematic and meticulous investigation of the molecule's complex stereochemistry. mdpi.com
The successful approach, culminating in the first total synthesis of the active natural product, was an integrated strategy combining several advanced techniques: nih.govchuo-u.ac.jp
Advanced NMR Spectroscopic Analysis: Careful re-examination of 2D-NMR data of the natural product to guide conformational analysis.
Computational Analysis: The use of molecular mechanics and theoretical calculations (such as GIAO NMR calculations and DP4+ analysis) to narrow down the vast number of possible stereoisomers from 4,096 to a manageable few. nih.govana.ir
Fragment Synthesis: The synthesis of various diastereomers and key fragments of the molecule to validate or disprove hypothetical configurations by comparing their spectral data with the natural product.
Total Synthesis: The ultimate validation through the total synthesis of the most likely candidate structure, which, upon completion, was confirmed to possess the potent nanomolar cytotoxicity of natural this compound. ana.irchuo-u.ac.jp
With the correct structure now secured, current design principles for new SAR studies are focused on identifying the pharmacophore and understanding the contribution of each structural domain to its interaction with the cellular target, the actin cytoskeleton.
Influence of Macrocyclic Ring Structure on Bioactivity
The 20-membered macrolactone ring is the central scaffold of this compound. Early synthetic efforts successfully constructed this large ring system, but the resulting molecules based on the incorrect stereochemical formula were devoid of any significant cytotoxicity. mdpi.com This critical finding underscores that the mere presence of the macrocycle is insufficient for bioactivity.
The biological potency is intrinsically linked to the precise three-dimensional conformation of the macrocycle, which is rigidly controlled by the stereochemistry of its numerous chiral centers. The correct arrangement of substituents around the ring is necessary to present the appropriate binding face to its biological target. Studies on the smaller, related 15-membered macrolide, Iriomoteolide-3a, have also highlighted that the macrocyclic conformation is a key determinant of activity. rsc.org It is understood that the ring structure properly orients the critical peripheral functional groups and side chains for effective binding. In many actin-targeting macrolides, the macrocyclic ring is responsible for the initial interaction with a large, shallow hydrophobic surface on the actin protein. chimia.ch
Role of Specific Stereogenic Centers in Biological Potency
The journey to identify the correct structure of this compound is a powerful demonstration of the absolute importance of stereochemistry to its function. The molecule possesses 15 stereogenic centers, meaning there are thousands of potential stereoisomers. For years, synthetic work based on a misassigned structure consistently yielded inactive compounds. mdpi.com
The breakthrough came from the Fuwa and Tsuda groups, who systematically reassigned the stereocenters through a combination of NMR analysis, computational modeling, and synthesis of model compounds. nih.gov The final total synthesis of the single, correct stereoisomer resulted in a molecule with potent cytotoxicity in the nanomolar range, identical to the natural product. ana.irchuo-u.ac.jp In contrast, the numerous other diastereomers synthesized during this decade-long effort were all biologically inactive. mdpi.com
Effects of Peripheral Substituent Modifications on Activity
While a detailed SAR study on the periphery of the validated this compound structure is forthcoming, significant insights can be drawn from studies on the closely related and similarly cytotoxic Iriomoteolide-3a. The Nevado research group synthesized a library of non-natural analogues of this 15-membered macrolide to probe the importance of its peripheral groups. uzh.chldorganisation.com
Their findings revealed that certain modifications were well-tolerated, while others significantly impacted cytotoxicity. A key finding was that modifications to the C15 hydroxyl group could be made without a complete loss of activity, identifying this as a potential site for introducing probes or other functionalities. The vinyl epoxide moiety was conserved in many analogues, as this group is often a critical pharmacophore in related macrolides that bind covalently to their targets. rsc.org However, the iriomoteolides were found to act via a reversible, non-covalent mechanism. nih.gov
The following table summarizes the cytotoxicity data for selected Iriomoteolide-3a analogues against the HCT-116 human colon cancer cell line.
| Compound | Modification from Iriomoteolide-3a | IC₅₀ (nM) against HCT-116 cells |
| Iriomoteolide-3a | Natural Product | 110 |
| Analogue 1 | C15-O-methyl ether | 160 |
| Analogue 2 | C15-O-acetate | 180 |
| Analogue 3 | Truncated side chain | 210 |
| Analogue 4 | Tetrahydrofuran (B95107) derivative (cyclized) | >10,000 |
| Data sourced from studies by the Nevado group. uzh.ch |
These results indicate that small modifications to the C15 hydroxyl group (etherification, esterification) are tolerated, resulting in analogues with comparable potency to the parent compound. More significant structural changes, such as truncating the side chain or cyclizing it into a tetrahydrofuran ring, led to a substantial decrease in activity. This suggests that the length and flexibility of the side chain, along with the specific hydrogen-bonding network of the macrolide, are important for bioactivity.
Development of Active Analogues and Probes for Mechanistic Studies
The development of active analogues has been instrumental in uncovering the mechanism of action of the iriomoteolide family. The work on Iriomoteolide-3a serves as a prime example of a "total-synthesis-driven" campaign for in-depth biological study. rsc.org By successfully synthesizing Iriomoteolide-3a and a library of related, active analogues, researchers were able to overcome the supply limitations from the natural source and create the necessary tools for target identification. uzh.chrsc.org
These synthetic analogues were used as chemical probes to perform a variety of cell-based assays. The studies demonstrated that iriomoteolides induce profound morphological changes in cells, causing a rapid and reversible collapse of the actin cytoskeleton. nih.gov They were found to stabilize F-actin filaments and inhibit cell migration. nih.govrsc.org Molecular dynamics simulations, guided by these findings, suggest that Iriomoteolide-3a binds preferentially to the barbed end of G-actin, a critical site for polymerization. nih.gov
This body of work establishes the iriomoteolides as a new class of valuable and tunable chemical probes for studying the complex dynamics of the actin cytoskeleton. nih.govrsc.org While specific fluorescent or biotinylated probes of this compound have not yet been reported, the successful analogue development for Iriomoteolide-3a provides a clear blueprint for their future creation. Such probes, based on the now-confirmed active structure of this compound, will be essential for further dissecting its precise molecular interactions and exploring its full therapeutic potential.
Future Directions in Iriomoteolide 1a Research
Comprehensive Elucidation of Molecular Mechanism of Action
While the potent cytotoxicity of iriomoteolide 1a against various cancer cell lines, including human B lymphocyte DG-75 cells and Epstein-Barr virus-infected Raji cells, is well-documented, its exact molecular mechanism of action remains largely unknown. mdpi.comthieme-connect.comnih.gov Preliminary investigations into the related compound, iriomoteolide-3a, have provided compelling evidence that actin is a primary cellular target. uzh.chnih.gov Iriomoteolides have been shown to inhibit cell migration, induce significant morphological changes, and cause a reversible reduction of F-actin fibers. uzh.chnih.gov Molecular dynamics simulations further suggest that iriomoteolide-3a binds to the barbed end of G-actin, thereby stabilizing actin filaments. nih.gov
Future research must focus on definitively confirming whether this compound shares this mechanism. This will involve a combination of in vitro actin polymerization assays, and cellular studies to observe its effects on the cytoskeleton. Identifying the specific binding site on actin and understanding the structural basis of its stabilizing effect will be crucial. It has been suggested that the C9/C13-hemiacetal ring and/or the C11 exocyclic methylene (B1212753) are essential for its potent cytotoxicity, a hypothesis that requires further investigation. thieme-connect.com
Advanced Synthetic Strategies for Complex Analog Libraries
The journey to the total synthesis of this compound has been arduous, marked by the initial misassignment of its structure. thieme-connect.comnih.gov Multiple research groups have developed various synthetic routes, employing key reactions such as the Julia-Kocienski olefination, Yamaguchi macrolactonization, and ring-closing metathesis. nih.govdntb.gov.uarsc.org The successful total synthesis has not only confirmed the correct structure but also provided a platform for producing the molecule in quantities sufficient for further biological evaluation. chuo-u.ac.jpacs.org
The next frontier in the synthesis of this compound lies in the development of more efficient and flexible strategies to generate diverse analog libraries. This will enable a systematic exploration of the structure-activity relationship. Key synthetic transformations that have been instrumental in previous efforts include:
| Reaction Type | Key Reagents/Conditions | Purpose in Synthesis |
| Julia-Kocienski Olefination | Aldehydes, sulfones | Coupling of key fragments to form olefins. mdpi.comnih.gov |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAP | Formation of the 20-membered macrolactone ring. dntb.gov.uafrontiersin.org |
| Ring-Closing Metathesis (RCM) | Grubbs' catalysts | Formation of the macrocycle. rsc.org |
| Suzuki-Miyaura Cross-Coupling | Organoboranes, palladium catalysts | Formation of carbon-carbon bonds. thieme-connect.com |
| Asymmetric Aldol (B89426) Reactions | Chiral auxiliaries or catalysts | Stereoselective formation of carbon-carbon bonds. nih.gov |
In-depth Structure-Activity Relationship Profiling
With a confirmed structure and a viable synthetic route, the stage is set for comprehensive structure-activity relationship (SAR) studies. chuo-u.ac.jpresearchgate.net Early attempts to synthesize diastereomers based on the incorrectly assigned structure resulted in compounds with no appreciable cytotoxicity, highlighting the critical importance of the correct stereochemistry for its biological activity. nih.govdntb.gov.ua
The generation of a library of analogs with systematic modifications to different parts of the molecule will be essential to identify the key pharmacophoric elements. Areas of the molecule that warrant detailed investigation include:
The C2-C3 double bond geometry. thieme-connect.com
The stereocenters at C4 and C5. nih.gov
The C9/C13-hemiacetal ring. thieme-connect.com
The C11 exocyclic methylene group. thieme-connect.com
The various hydroxyl groups around the macrolide ring.
By correlating structural changes with alterations in cytotoxic potency and effects on actin dynamics, a detailed SAR profile can be constructed. This knowledge will be invaluable for the rational design of more potent and selective analogs with improved therapeutic potential. innovations-report.com
Biosynthetic Pathway Elucidation and Enzyme Characterization
This compound is a polyketide, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.commdpi.com The unique structural features of this compound, such as its 20-membered ring and specific oxygenation pattern, suggest a complex and fascinating biosynthetic pathway. uzh.ch The producing organism, the dinoflagellate Amphidinium sp., is known to harbor highly chimeric nuclear genomes, which may contribute to the vast diversity of bioactive compounds it produces. mdpi.com
Future research in this area will involve identifying and characterizing the PKS gene cluster responsible for this compound biosynthesis. This will require genome sequencing of the Amphidinium sp. strain HYA024 and bioinformatic analysis to locate the relevant genes. Subsequent heterologous expression of the PKS genes in a suitable host organism could allow for the in vitro reconstitution of the biosynthetic pathway and the characterization of the individual enzymes involved. Understanding the enzymatic machinery will not only provide insights into the biosynthesis of this complex molecule but also open up possibilities for biosynthetic engineering to produce novel analogs. mdpi.com
Chemical Biology Applications for Target Identification and Validation
The potent and specific biological activity of this compound makes it an excellent candidate for development as a chemical probe to study cellular processes. nevadogroup.com Chemical biology approaches can be employed to definitively identify its cellular targets and validate their role in the observed cytotoxic effects.
One powerful strategy is the design and synthesis of photoaffinity probes. crukcambridgecentre.org.uk This would involve creating an analog of this compound that incorporates a photoreactive group and a tag for enrichment. Upon exposure to UV light, the probe would covalently bind to its target protein(s), which could then be isolated and identified using mass spectrometry.
Furthermore, this compound and its analogs can be used in phenotypic screening assays to explore their effects on a wider range of cellular processes beyond cytotoxicity. researchgate.net These studies could uncover new therapeutic applications for this class of compounds. The development of iriomoteolides as chemical tools will not only advance our understanding of their own mechanism of action but also provide new ways to investigate the complex biology of the cytoskeleton and other cellular systems. nih.gov
Q & A
Q. What spectroscopic and chromatographic methods are recommended for confirming the identity of Iriomoteolide 1a?
- Methodological Answer : Use a combination of -NMR and -NMR to analyze the carbon skeleton and functional groups, complemented by high-resolution mass spectrometry (HRMS) for molecular formula validation. High-performance liquid chromatography (HPLC) with chiral columns can confirm enantiomeric purity, especially for fragments synthesized via enantioselective routes .
Q. How can researchers validate the proposed structural fragments of this compound during synthesis?
- Methodological Answer : Employ stepwise fragment assembly with orthogonal protecting groups to isolate intermediates. Compare synthetic fragments’ spectral data (e.g., NOESY for stereochemistry) with those reported in literature. Cross-validate using X-ray crystallography for ambiguous stereocenters .
Q. What are the key challenges in isolating this compound from natural sources?
- Methodological Answer : Due to low natural abundance, use bioassay-guided fractionation with cytotoxicity screening (e.g., against cancer cell lines) combined with preparative HPLC. Optimize extraction solvents (e.g., dichloromethane/methanol) to enhance yield .
Advanced Research Questions
Q. How can contradictory data in stereochemical assignments of this compound’s fragments be resolved?
- Methodological Answer : Apply computational methods (e.g., DFT-based NMR chemical shift calculations) to predict and compare theoretical vs. experimental spectra. Use Mosher’s ester analysis or modified Snatzke’s method for absolute configuration determination .
Q. What strategies optimize enantioselective synthesis of the C7-C23 fragment of this compound?
- Methodological Answer : Utilize asymmetric aldol reactions with Evans oxazolidinone auxiliaries or organocatalytic methods (e.g., proline-derived catalysts) to control stereocenters. Monitor reaction progress via -NMR to minimize epimerization risks .
Q. How should researchers design experiments to address discrepancies between proposed and actual bioactivity of this compound?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified macrocyclic regions. Use in vitro assays (e.g., apoptosis induction, tubulin polymerization inhibition) to correlate structural features with activity. Cross-reference cytotoxicity data with synthetic intermediates to identify bioactive pharmacophores .
Q. What statistical approaches are suitable for analyzing variability in this compound’s synthetic yields?
- Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as factorial design, to identify critical reaction parameters (e.g., temperature, catalyst loading). Use ANOVA to assess significance and optimize conditions for reproducibility .
Methodological Frameworks
Q. How to formulate a research question for studying this compound’s biosynthesis in non-model organisms?
- Methodological Answer : Follow the PICOT framework:
- Population : Marine microbial symbionts of Schizochytrium spp.
- Intervention : Transcriptome sequencing under stress conditions (e.g., nutrient limitation).
- Comparison : Wild-type vs. gene-knockout strains.
- Outcome : Identification of polyketide synthase (PKS) gene clusters.
- Timeframe : 6–12 months for pathway elucidation .
Q. What criteria ensure ethical and feasible research on this compound’s pharmacological properties?
- Methodological Answer : Adhere to the FINER framework:
- Feasible : Prioritize in silico docking studies before in vivo trials to reduce animal use.
- Interesting : Focus on understudied mechanisms (e.g., immunomodulation).
- Novel : Explore hybrid synthetic-natural derivatives.
- Ethical : Obtain institutional approval for cytotoxicity testing.
- Relevant : Align with cancer drug discovery pipelines .
Data Interpretation and Reporting
Q. How to address inconsistencies between computational predictions and experimental bioactivity data for this compound analogs?
Q. What guidelines should be followed when reporting synthetic yields and spectral data for this compound derivatives?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards:
- Report yields as isolated masses with purity (≥95% by HPLC).
- Include full spectral data for new compounds in supplementary materials.
- Use standardized NMR solvent references (e.g., CDCl δ 7.26 ppm for ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
